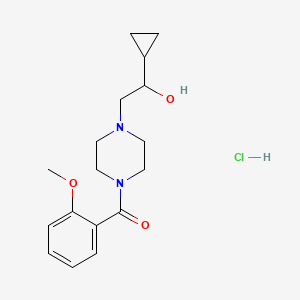

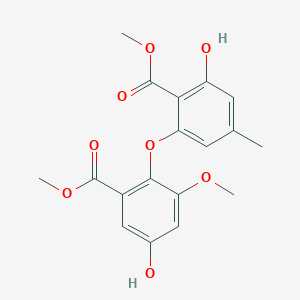

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , "(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride," is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including anticancer and antituberculosis properties .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multiple steps, including protection/deprotection strategies and reductive amination. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved by acetylation of ferulic acid, followed by reaction with piperazine and subsequent deacetylation to yield the target product with a yield of over 56.9% . Similarly, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method in the presence of sodium triacetoxyborohydride .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For example, the structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed using IR, 1H NMR, and MS . Additionally, the crystal structures of chlorodiorganotin(IV) complexes of a related compound, 4-(2-methoxyphenyl)piperazine-1-carbodithioate, were determined by single-crystal X-ray diffraction, revealing distorted trigonal bipyramidal geometries around the central tin atom .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The reductive amination method used to synthesize the [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives is an example of a specific chemical reaction tailored to produce a series of compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectroscopic characterization, including Raman and multinuclear NMR spectroscopy, provides insights into the physical properties of these compounds. For instance, the chlorodiorganotin(IV) complexes of 4-(2-methoxyphenyl)piperazine-1-carbodithioate were characterized by various spectroscopic methods, which are essential for understanding their reactivity and potential applications .

Aplicaciones Científicas De Investigación

Anticancer and Antituberculosis Properties

Compounds with structural similarities to "(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride" have been synthesized and evaluated for their anticancer and antituberculosis activities. The synthesis process involves the reductive amination method, yielding derivatives that exhibit significant antituberculosis and anticancer activities against human breast cancer cell lines and Mycobacterium tuberculosis H37Rv, respectively. Some of these compounds showed both antituberculosis and anticancer activities, highlighting their potential as multifunctional therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

New derivatives related to the queried compound have been synthesized and evaluated for their in vitro antimicrobial activities. These studies involve the preparation of amide derivatives and their structural characterization. The synthesized compounds were tested against various strains of bacteria and fungi, demonstrating variable and modest antimicrobial activities. This suggests the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Alzheimer's Disease Therapy

In the context of Alzheimer's disease, multifunctional amides derived from similar compounds have been synthesized, exhibiting moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds were evaluated for their activity against acetyl and butyrylcholinesterase enzymes, key targets in Alzheimer's disease therapy. The findings indicate potential therapeutic applications of these compounds in treating Alzheimer's disease, based on both in vitro enzyme inhibition activity and in silico analysis (Hassan et al., 2018).

Selective Estrogen Receptor Modulators (SERMs)

Research into compounds with structural similarities to the queried chemical has led to the discovery of novel selective estrogen receptor modulators (SERMs) with estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. These findings highlight the potential for developing new SERMs that could offer therapeutic benefits in conditions sensitive to estrogen levels (Palkowitz et al., 1997).

Mecanismo De Acción

Target of Action

Many compounds with similar structures are known to interact with various receptors in the body. For example, compounds containing the indole nucleus are known to bind with high affinity to multiple receptors .

Mode of Action

The interaction of a compound with its target often involves the formation of bonds, such as hydrogen bonds, between the compound and specific amino acids within the target. This can lead to changes in the conformation of the target, which can affect its function .

Biochemical Pathways

The interaction of a compound with its target can affect various biochemical pathways. For example, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3.ClH/c1-22-16-5-3-2-4-14(16)17(21)19-10-8-18(9-11-19)12-15(20)13-6-7-13;/h2-5,13,15,20H,6-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAENQTNMTOUPRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2532830.png)

![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)

![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)

![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)

![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)

![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)

![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)

![N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2532853.png)